molecular formula C15H18N2O4S B344758 [(2,4-Diethoxyphenyl)sulfonyl]-3-pyridylamine CAS No. 898650-61-8

[(2,4-Diethoxyphenyl)sulfonyl]-3-pyridylamine

Cat. No.: B344758
CAS No.: 898650-61-8
M. Wt: 322.4g/mol
InChI Key: BSWBWWDRWGGTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,4-Diethoxyphenyl)sulfonyl]-3-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Diethoxyphenyl)sulfonyl]-3-pyridylamine typically involves the sulfonylation of a pyridylamine derivative. One common method includes the reaction of 2,4-diethoxybenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Diethoxyphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or halogens (e.g., chlorine, bromine) for halogenation.

    Nucleophilic Substitution: Bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while halogenation would produce halogenated compounds.

Scientific Research Applications

[(2,4-Diethoxyphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2,4-Diethoxyphenyl)sulfonyl]-3-pyridylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their function. Additionally, the pyridylamine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

[(2,4-Diethoxyphenyl)sulfonyl]-3-pyridylamine can be compared with other sulfonyl-containing pyridylamines:

    [(2,4-Dimethoxyphenyl)sulfonyl]-3-pyridylamine: Similar structure but with methoxy groups instead of ethoxy groups, which may affect its reactivity and binding properties.

    [(2,4-Dichlorophenyl)sulfonyl]-3-pyridylamine: Contains chlorine atoms, which can influence its electronic properties and reactivity.

    [(2,4-Diethoxyphenyl)sulfonyl]-4-pyridylamine: The position of the pyridylamine moiety is different, which can alter its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,4-diethoxy-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-20-13-7-8-15(14(10-13)21-4-2)22(18,19)17-12-6-5-9-16-11-12/h5-11,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWBWWDRWGGTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.